molecular formula C13H15N3OS B428197 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 353266-35-0

6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone

Cat. No. B428197
CAS RN: 353266-35-0
M. Wt: 261.34g/mol
InChI Key: IOHJYEMFLOFZFE-UHFFFAOYSA-N
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Description

6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone, also known as PMS, is a chemical compound that has been extensively studied for its potential therapeutic applications. PMS is a pyrimidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone is not fully understood, but it is believed to act on multiple pathways within cells. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, which may explain its anti-proliferative effects. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has also been shown to modulate the activity of several signaling pathways involved in cell survival and apoptosis, which may explain its neuroprotective effects.
Biochemical and Physiological Effects:
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-proliferative, neuroprotective, and immunomodulatory effects, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have antioxidant and anti-inflammatory effects. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is its versatility. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying multiple pathways and mechanisms. However, one limitation of using 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone. One area of interest is the development of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone analogs with improved solubility and bioavailability. Another area of interest is the identification of specific pathways and mechanisms targeted by 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone, which could lead to the development of more targeted therapies. Additionally, further research is needed to fully understand the safety and toxicity of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone, particularly in vivo.

Synthesis Methods

6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethylpyrimidine with 3-pyridinemethanethiol in the presence of a base, such as potassium carbonate. This reaction produces 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone as a yellow solid, which can be purified using column chromatography.

Scientific Research Applications

6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for chemotherapy. In neurology, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

4-propyl-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-4-11-7-12(17)16-13(15-11)18-9-10-5-3-6-14-8-10/h3,5-8H,2,4,9H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHJYEMFLOFZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone

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